1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine
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Overview
Description
1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine is an organic compound that features a piperazine ring substituted with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 1-(2-bromoethyl)pyrazole under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkyl-substituted piperazine derivatives.
Scientific Research Applications
1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 1-(2-(1H-Imidazol-1-yl)ethyl)piperazine
- 1-(2-(1H-Triazol-1-yl)ethyl)piperazine
- 1-(2-(1H-Tetrazol-1-yl)ethyl)piperazine
Comparison: 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBMAUXTXJLDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624742 |
Source
|
Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381721-56-8 |
Source
|
Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381721-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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